N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852616
InChI: InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3
SMILES:
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine

CAS No.:

Cat. No.: VC17852616

Molecular Formula: C11H15F2NO

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine -

Specification

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
IUPAC Name N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine
Standard InChI InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3
Standard InChI Key OCBVMHGEEQYZDJ-UHFFFAOYSA-N
Canonical SMILES COCCCNCC1=C(C(=CC=C1)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine (C₁₁H₁₅F₂NO) features a molecular weight of 215.24 g/mol. Its IUPAC name derives from the substitution pattern on the benzyl group and the methoxypropylamine chain. The 2,3-difluoro substitution distinguishes it from the more commonly studied 2,5-difluoro analog, altering electronic and steric properties that influence reactivity and binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₅F₂NO
Molecular Weight215.24 g/mol
IUPAC NameN-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine
Canonical SMILESCOCCCNCC1=C(C(=CC=C1)F)F
Topological Polar Surface Area23.5 Ų

The difluorobenzyl group introduces strong electron-withdrawing effects, reducing basicity at the amine center (pKa ≈ 3.8–4.2) . Computational models predict a logP of 1.9–2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 3-methoxypropan-1-amine and 2,3-difluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). The reaction proceeds through an SN2 mechanism, with yields optimized to 65–75% at 60°C over 12 hours.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
13-Methoxypropan-1-amine, K₂CO₃, CH₃CN, refluxAmine deprotonation
22,3-Difluorobenzyl bromide, 60°C, 12hAlkylation to form product
3Aqueous workup, silica chromatographyIsolation (65–75% yield)

Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity. Alternative methods include reductive amination of 2,3-difluorobenzaldehyde with 3-methoxypropan-1-amine, though this route is less efficient (<50% yield) .

Structural Modifications

Fluorine substitution patterns critically modulate biological activity. Compared to the 2,5-difluoro isomer, the 2,3-configuration enhances steric bulk near the amine, potentially improving target selectivity . Introducing electron-withdrawing groups (e.g., CF₃) at the benzylic position further reduces P-glycoprotein efflux ratios (MDR Er = 1.2–3.1) , enhancing central nervous system bioavailability.

Pharmacological Applications

BACE1 Inhibition

Structural analogs of N-(2,3-difluorobenzyl)-3-methoxypropan-1-amine exhibit potent β-secretase (BACE1) inhibition, a therapeutic target for Alzheimer’s disease. The difluorophenyl group occupies the S1 pocket of BACE1, while the methoxypropylamine chain engages Gly230 via hydrogen bonding .

Table 3: Comparative BACE1 Inhibition Data

CompoundBACE1 IC₅₀ (WCA)BACE1 IC₅₀ (CFA)Selectivity (BACE2/BACE1)
2,3-Difluoro analog64 nM1.9 μM5.9×
2,5-Difluoro analog22 nM0.8 μM3.2×

WCA = Whole-cell assay; CFA = Cell-free assay

The 2,3-difluoro derivative shows reduced potency in cell-free assays but improved selectivity over BACE2 (5.9× vs 3.2×), minimizing off-target effects .

CYP 2D6 Interactions

Benzylic amine derivatives often inhibit cytochrome P450 2D6 (CYP 2D6), but fluorination mitigates this liability. The 2,3-difluoro analog exhibits 118-fold selectivity over CYP 2D6 (IC₅₀ = 9.1 μM vs BACE1 CFA IC₅₀ = 145 nM) , reducing drug-drug interaction risks.

ADME Profiling

Pharmacokinetics

In vitro microsomal stability assays predict moderate hepatic clearance (22 mL/min/kg) . The compound’s moderate logP (2.1) and polar surface area (23.5 Ų) favor oral bioavailability (F = 45–55% in rat models) .

Table 4: ADME Parameters

ParameterValue
logP2.1
Plasma Protein Binding88% (human)
t₁/₂ (in vivo)3.2 hours
CNS Penetration (Cu,b/Cu,p)0.25

Cu,b/Cu,p = Unbound brain-to-plasma concentration ratio

Toxicity Profile

Primary amine derivatives show low acute toxicity (LD₅₀ > 500 mg/kg in rodents). No ocular or cardiovascular abnormalities were observed in 4-week toxicology studies at 100 mg/kg .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance brain delivery. Preliminary studies with analogous compounds show a 3.5-fold increase in brain AUC with LNP formulations .

Hybrid Inhibitors

Conjugating the difluorobenzylamine moiety to thioamidine scaffolds (e.g., compound 16 ) improves BACE1 potency (IC₅₀ = 28 nM) while maintaining CYP 2D6 selectivity.

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